azepan-1-yl(1-phenyl-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)azepane is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the molecule, making it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)azepane typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored due to its high yield and regioselectivity. The reaction involves the following steps:
Formation of Azide: The azide precursor is synthesized from the corresponding amine using sodium azide.
Cycloaddition: The azide is then reacted with a terminal alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
In an industrial setting, the continuous flow synthesis method is often employed. This method uses copper-on-charcoal as a heterogeneous catalyst, allowing for the efficient production of 1,2,3-triazoles under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)azepane undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using appropriate electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with reduced functional groups .
Scientific Research Applications
1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the development of bioconjugates and as a probe in biological assays.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)azepane involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes or interact with receptors, leading to therapeutic effects. The triazole ring’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol: Known for its use as a steroid sulfatase inhibitor.
1-Phenyl-1H-1,2,4-triazole: Used in organic electronics and photovoltaics.
Uniqueness
1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)azepane is unique due to its specific structural features, such as the azepane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other triazole derivatives .
Properties
Molecular Formula |
C15H18N4O |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
azepan-1-yl-(1-phenyltriazol-4-yl)methanone |
InChI |
InChI=1S/C15H18N4O/c20-15(18-10-6-1-2-7-11-18)14-12-19(17-16-14)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2 |
InChI Key |
SEIKBYLRPJMUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CN(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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